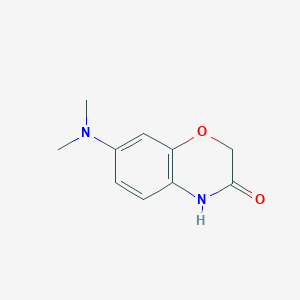

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

7-(dimethylamino)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-12(2)7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGGDVPLOUCQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

7-(Dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been investigated for its pharmacological properties. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity : Studies suggest that benzoxazine derivatives can inhibit the growth of various bacterial strains, making them potential candidates for new antibiotics.

- Antioxidant Properties : The compound may exhibit antioxidant effects, which are beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies have indicated that benzoxazine derivatives can reduce inflammation, suggesting potential therapeutic uses in chronic inflammatory conditions.

Agricultural Applications

In agricultural science, the compound is being explored for its role as a:

- Pesticide : Its chemical structure allows it to interact with biological systems of pests, potentially leading to the development of new pest control agents.

- Herbicide : Research into the herbicidal properties of similar compounds suggests that this compound could be effective in controlling unwanted plant growth.

Material Science

The unique properties of this compound make it a candidate for applications in material science:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

- Dyes and Pigments : The compound's structural features may allow it to be utilized in the formulation of dyes and pigments for various industrial applications.

Medicinal Applications

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzoxazine derivatives against resistant bacterial strains. Among these derivatives, this compound showed promising results in inhibiting bacterial growth at low concentrations .

Agricultural Research

Research conducted by the Agricultural Sciences Journal highlighted the herbicidal activity of benzoxazine derivatives on common weeds. The study found that applying formulations containing this compound resulted in significant reductions in weed biomass compared to untreated controls .

Material Science Innovations

In a recent publication in Polymer Science, researchers explored the use of this compound as a novel monomer for producing thermally stable polymers. The resulting materials exhibited enhanced mechanical properties and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Benzoxazinones can be categorized into natural benzoxazinoids (hydroxamic acids, lactams, benzoxazolinones) and synthetic derivatives. Key structural differences lie in substituent groups and positions, which dictate biological activity.

Table 1: Comparison of Key Benzoxazinones

Natural Benzoxazinoids (DIMBOA, HBOA)

- DIMBOA : A hydroxamic acid derivative, DIMBOA acts as a natural antibiotic in plants, deterring pests and pathogens. Its methoxy and hydroxy groups facilitate radical scavenging and metal chelation . Unlike synthetic derivatives, DIMBOA is stored as a glucoside (e.g., GDIMBOA) in vacuoles and activated upon hydrolysis .

- HBOA : A lactam with antifungal properties, HBOA lacks the methoxy group of DIMBOA, reducing its bioactivity range .

Physicochemical Properties

- Solubility: Natural benzoxazinoids like DIMBOA are polar due to hydroxyl/methoxy groups, favoring aqueous environments. Synthetic derivatives with amino or dimethylamino groups (e.g., 7-(dimethylamino)-) may exhibit improved lipid solubility, enhancing cell membrane permeability .

- Stability: Benzoxazinones with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are generally more stable than hydroxylated analogs, which are prone to oxidation .

Biological Activity

7-(Dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS No. 1354961-07-1) is a compound within the benzoxazine class, known for its diverse biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 192.21 g/mol. The compound features a benzoxazine core that contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of benzoxazines exhibit significant anticonvulsant properties. A study evaluating various benzoxazine derivatives found that specific compounds demonstrated protective effects in seizure models, such as the maximal electroshock test (MES) and the pentylenetetrazol (PTZ) test. For instance, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one exhibited an ED50 value of 31.7 mg/kg with a protective index of 7.2, indicating its potential as an anticonvulsant agent .

Antimicrobial Activity

The antibacterial and antifungal properties of benzoxazine derivatives have been extensively studied. For example, compounds similar to this compound showed effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Escherichia coli .

Anticancer Properties

Benzoxazine derivatives have also been investigated for their anticancer potential. A review highlighted that modifications in the benzoxazine structure could enhance cytotoxicity against cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

The biological activities of this compound can be attributed to several mechanisms:

- Ion Channel Modulation : Some benzoxazine derivatives interact with ion channels involved in neurotransmission, contributing to their anticonvulsant effects.

- Enzyme Inhibition : Certain compounds inhibit key enzymes linked to bacterial cell wall synthesis or cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells can lead to apoptosis in cancer cells.

Case Studies

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound and its derivatives. Investigating structure-activity relationships (SAR) will be crucial in optimizing these compounds for clinical applications.

Q & A

Q. What are the established synthetic routes for 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of substituted 2-aminophenols with halogenated reagents (e.g., 1,2-dibromoethane), followed by acylation or alkylation steps. For example, cyclization of 2-aminophenols with dibromoethane forms the benzoxazine core, and subsequent dimethylamination introduces the dimethylamino group. Reaction temperature (optimized at 60–80°C) and solvent polarity (e.g., DMF or THF) critically affect cyclization efficiency, with yields ranging from 45–70% depending on steric hindrance .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 1H/13C NMR : The dimethylamino group appears as a singlet at ~2.8–3.0 ppm (1H) and ~40–45 ppm (13C). The benzoxazinone carbonyl resonates at ~165–170 ppm (13C) .

- IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the ketone moiety .

- X-ray crystallography : Resolves stereochemistry and confirms the dihydrobenzoxazine ring conformation, as demonstrated for analogous compounds .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests show <5% degradation over 6 months when protected from light and moisture. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the benzoxazinone ring .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s structural similarity to bioactive benzoxazinones. Use IC50 determination via fluorescence-based assays or SPR for binding kinetics. Cytotoxicity screening (MTT assay) in HEK-293 or HepG2 cells is advised to establish safety margins .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in large-scale production?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2–3 hours, improving yield by 15–20% .

- Catalytic systems : Pd/C or CuI catalysts enhance regioselectivity during dimethylamination, reducing byproducts .

- Flow chemistry : Continuous flow reactors minimize intermediate degradation, achieving >80% purity without column chromatography .

Q. How should researchers resolve contradictions in spectral data between experimental and computational models?

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR/IR spectra to identify discrepancies caused by solvent effects or tautomerism .

- Dynamic NMR : Resolve overlapping signals caused by conformational flexibility in the dihydrobenzoxazine ring .

Q. What structure-activity relationship (SAR) trends have been observed for analogs of this compound?

- Dimethylamino substitution : Enhances solubility and bioavailability but reduces metabolic stability.

- Benzoxazinone ring modification : Fluorination at C-6 increases target binding affinity (e.g., kinase inhibition), while methoxy groups at C-7 improve membrane permeability .

- Ring saturation : The 3,4-dihydro configuration is critical for maintaining planar geometry, optimizing π-π stacking with aromatic residues in target proteins .

Q. What analytical methods are suitable for detecting degradation products, and how can they be quantified?

- HPLC-MS/MS : Use a C18 column (ACN/water gradient) to separate degradation products. Major degradants include hydrolyzed benzoxazinone (m/z 180.1) and oxidized dimethylamino derivatives (m/z 210.3) .

- Forced degradation studies : Expose the compound to heat (60°C), UV light, and pH extremes (2.0 and 9.0) to simulate stability challenges .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.